molecular formula C15H10ClF3O B8381814 2-(4-Chloro-phenyl)-1-(4-trifluoromethyl-phenyl)ethanone

2-(4-Chloro-phenyl)-1-(4-trifluoromethyl-phenyl)ethanone

Cat. No.: B8381814
M. Wt: 298.68 g/mol
InChI Key: ZIBXWXXKIZRVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-phenyl)-1-(4-trifluoromethyl-phenyl)ethanone is a useful research compound. Its molecular formula is C15H10ClF3O and its molecular weight is 298.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10ClF3O

Molecular Weight

298.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C15H10ClF3O/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2

InChI Key

ZIBXWXXKIZRVGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3 g of 1-Chloro-4-iodo-benzene, 9 g of Cs2CO3, 36 mg of Pd(dba)2 (Bis(dibenzylidenacetonpalladium), 72 mg of Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) and 4.7 g of 1-(4-Trifluoromethyl-phenyl)ethanone in 45 ml of dioxane was heated under argon for 30 min at 150° C. by microwave irradiation. After cooling to room temperature and dilution with saturated aqueous sodium hydrogen carbonate solution the reaction mixture was filtered through a chem Elut® cartridge by eluting with ethyl acetate The solvents were removed under reduced pressure and the crude product was purified by chromatography on silica gel eluting with a gradient of n-heptane/ethyl acetate. The fractions containing the product were combined and the solvent evaporated under reduced pressure. Yield: 3.7 g.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.